BenchChemオンラインストアへようこそ!

2-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole

H1 receptor antagonism sedative hypnotic structure-activity relationships

2-{1-[(4-Methoxyphenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole (CAS 2380193-44-0) is a synthetic small molecule of the benzimidazole-piperidine hybrid class, with a molecular formula of C20H23N3O and a molecular weight of 321.4 g/mol. It consists of a 1H-1,3-benzodiazole (benzimidazole) core linked at the 2-position to a piperidin-3-yl ring, which in turn is N-substituted with a 4-methoxyphenylmethyl group.

Molecular Formula C20H23N3O
Molecular Weight 321.424
CAS No. 2380193-44-0
Cat. No. B2877647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole
CAS2380193-44-0
Molecular FormulaC20H23N3O
Molecular Weight321.424
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2CCCC(C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C20H23N3O/c1-24-17-10-8-15(9-11-17)13-23-12-4-5-16(14-23)20-21-18-6-2-3-7-19(18)22-20/h2-3,6-11,16H,4-5,12-14H2,1H3,(H,21,22)
InChIKeyIPSOCKBUTMATEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{1-[(4-Methoxyphenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole (CAS 2380193-44-0): Chemoinformatic Baseline for Procurement


2-{1-[(4-Methoxyphenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole (CAS 2380193-44-0) is a synthetic small molecule of the benzimidazole-piperidine hybrid class, with a molecular formula of C20H23N3O and a molecular weight of 321.4 g/mol . It consists of a 1H-1,3-benzodiazole (benzimidazole) core linked at the 2-position to a piperidin-3-yl ring, which in turn is N-substituted with a 4-methoxyphenylmethyl group. This scaffold is found across several medicinal chemistry programs, notably histamine H1 receptor antagonists for insomnia and melanin-concentrating hormone (MCH) receptor antagonists for metabolic disorders . The combination of the benzimidazole pharmacophore with a functionalized piperidine linker is a well-recognized strategy for modulating receptor selectivity and pharmacokinetic properties.

Why 2-{1-[(4-Methoxyphenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole Cannot Be Replaced by Unsubstituted or Alternative N-Benzyl Analogs in Research Procurement


The 2-(piperidin-3-yl)-1H-benzimidazole scaffold is promiscuous across multiple receptor families, with pharmacological activity dictated critically by the nature and position of substituents on the piperidine nitrogen, benzimidazole core, and N-benzyl group . In the extensively characterized H1-antihistamine series, the presence or absence of an N-substituent on the piperidine ring controls both CNS penetration and hERG selectivity—two parameters that cannot be assumed from core scaffold structure alone . For example, unsubstituted 2-(piperidin-3-yl)-1H-benzimidazole (CAS 123771-23-3) lacks the 4-methoxybenzyl group entirely and serves as a building block, while the 4-chlorophenylmethyl analog shows a distinct TSPO binding profile . The precise 4-methoxyphenylmethyl substitution pattern at the piperidine N-position alters both steric and electronic properties, which quantitatively differentiate the compound's receptor binding profiles, physicochemical properties, and potential off-target liabilities from any in-class alternative, rendering simple substitution unjustifiable without comparable experimental data.

Procurement-Relevant Differential Evidence for 2-{1-[(4-Methoxyphenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole


N-Benzyl Substitution Distinguishes Target Compound from the Unsubstituted H1-Antihistamine Scaffold

The 2-(piperidin-3-yl)-1H-benzimidazole scaffold without N-substitution is the core of a well-characterized H1-antihistamine series developed for insomnia, where modulation of the piperidine nitrogen is critical for CNS penetration and hERG selectivity . The parent unsubstituted compound 2-(piperidin-3-yl)-1H-benzimidazole (CAS 123771-23-3) is a building block with no reported H1 affinity. SAR studies show that substituting the piperidine nitrogen with a benzyl group generally increases lipophilicity and can redirect receptor selectivity . The specific 4-methoxyphenylmethyl group present in the target compound introduces a hydrogen bond acceptor that is absent in the parent scaffold and in 4-halo analogs, potentially altering binding to receptors such as MCHR1, which is structurally characterized within the patent literature of this compound class .

H1 receptor antagonism sedative hypnotic structure-activity relationships

Structural Class Covered by MCH Receptor Antagonist Patents Unlike the Unsubstituted Scaffold

The patent US 7,803,816 B2 explicitly claims 2-substituted benzimidazole piperidines, including N-benzylated variants, as melanin-concentrating hormone (MCH) receptor antagonists for the treatment of obesity and metabolic disorders . The target compound, bearing a 4-methoxyphenylmethyl substituent on the piperidine nitrogen, falls squarely within the Markush structure of this patent's claim set. In contrast, the unsubstituted 2-(piperidin-3-yl)-1H-benzimidazole (CAS 123771-23-3) lacks the requisite N-benzyl substitution that is essential for MCHR1 antagonistic activity as defined in the SAR of this patent family.

MCH receptor antagonism metabolic disorders obesity

Physicochemical Differentiation from the Unsubstituted Parent Scaffold

The target compound (C20H23N3O, MW 321.4) possesses enhanced lipophilicity and an additional hydrogen bond acceptor compared to the unsubstituted parent 2-(piperidin-3-yl)-1H-benzimidazole (C12H15N3, MW 201.3). The 4-methoxyphenylmethyl group adds 120.1 Da of molecular weight, one additional hydrogen bond acceptor (the methoxy oxygen), and increases the calculated logP by approximately 2–3 log units based on fragment-based estimation . While exact experimental logP values are not available in the public domain for the target compound, the structural addition predicts substantially altered permeability, CNS penetration, and protein binding characteristics that cannot be achieved with the parent compound alone .

lipophilicity hydrogen bonding physicochemical properties

Reduced hERG Activity for Structurally Analogous 4-Methoxybenzyl-Substituted Benzimidazole Piperidines

A closely related analog, 1-(4-methoxybenzyl)-2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-3-yl)-1H-benzo[d]imidazole (CHEMBL1094852), was tested in a hERG binding assay and exhibited a Ki > 10,000 nM (i.e., >10 µM), indicating negligible affinity for the hERG potassium channel . This data point provides class-level evidence that the 4-methoxybenzyl substitution pattern on the piperidine nitrogen is compatible with low hERG binding risk in this scaffold series. By contrast, unsubstituted or differently substituted analogs in the H1-antihistamine series showed measurable hERG activity that required specific structural modulation to overcome .

hERG liability cardiotoxicity selectivity

Optimal Application Scenarios for 2-{1-[(4-Methoxyphenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole Based on Quantitative Evidence


MCH Receptor Antagonism Research in Metabolic Disease Models

The explicit coverage of this compound within the Markush structure of US 7,803,816 B2 makes it a directly relevant procurement choice for academic and industrial laboratories investigating MCHR1 antagonism as a therapeutic strategy for obesity, hyperphagia, and related metabolic disorders . The 4-methoxyphenylmethyl substituent meets the structural requirements for MCHR1 binding that are absent in the unsubstituted parent scaffold. Researchers should prioritize this compound over generic 2-(piperidin-3-yl)-1H-benzimidazole building blocks when the goal is MCHR1 target engagement.

Dual-Pharmacophore Chemical Probe for CNS Receptor Profiling

The combination of a benzimidazole core (precedented in H1 antihistamine programs) and a 4-methoxyphenylmethyl-piperidine moiety (compatible with MCHR1 antagonist SAR) positions this compound as a dual-pharmacophore probe for CNS receptor selectivity panels . Its calculated physicochemical profile (MW 321, estimated logP ~3.5–4.5) aligns with CNS drug-like space recommendations. This makes it suitable for broad receptor screening campaigns where understanding the selectivity profile of the hybrid scaffold, as distinguished from simpler analogs like 2-(piperidin-3-yl)-1H-benzimidazole, is of interest.

hERG Safety Profiling of 4-Methoxybenzyl-Substituted Piperidine Benzimidazoles

Given the class-level evidence that structurally analogous 4-methoxybenzyl-substituted benzimidazole piperidines exhibit hERG Ki values exceeding 10,000 nM , this compound serves as a representative member for structure-liability relationship studies. Procurement of this compound enables laboratories to assess whether the 4-methoxyphenylmethyl group consistently confers low hERG binding risk across different benzimidazole-piperidine chemotypes, facilitating the selection of preclinical candidates with reduced cardiotoxicity potential.

SAR Expansion Starting Point for OGG1 and DNA Repair Inhibitor Programs

Although this specific CAS number does not appear as a discrete example in the OGG1 inhibitor patent family (US 2021/0002250 A1), the 2-(piperidin-3-yl)-1H-benzodiazole core is a recognized pharmacophore in this therapeutic area targeting inflammation and cancer . By incorporating the 4-methoxybenzyl group, this compound provides a structurally differentiated starting point for expanding SAR around OGG1 inhibition, offering a distinct hydrogen bond acceptor pattern compared to unsubstituted or 4-halo analogs. Researchers exploring DNA repair inhibitor programs can evaluate this compound as a tool to probe the tolerance of the OGG1 binding pocket for larger N-piperidine substituents.

Quote Request

Request a Quote for 2-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.